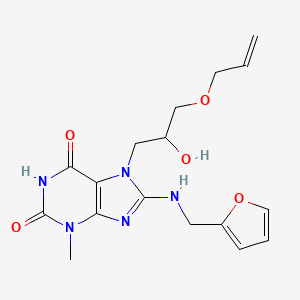

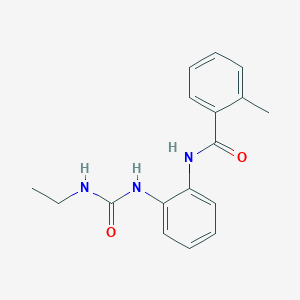

![molecular formula C20H26ClN3O4S2 B2850125 2-(3-(Ethylsulfonyl)benzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216841-91-6](/img/structure/B2850125.png)

2-(3-(Ethylsulfonyl)benzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Ethylsulfonyl)benzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H26ClN3O4S2 and its molecular weight is 472.02. The purity is usually 95%.

BenchChem offers high-quality 2-(3-(Ethylsulfonyl)benzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Ethylsulfonyl)benzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs): are enzymes that catalyze the hydration of carbon dioxide. Compounds like the one have been studied for their ability to inhibit CAs, which has implications in treating a variety of conditions, including glaucoma, epilepsy, and even certain types of cancer . The sulfonamide group present in the compound is known to interact with the zinc ion in the active site of CAs, leading to inhibition of the enzyme’s activity.

Antibacterial Agents

The presence of the ethylsulfonyl group can make this compound a candidate for developing new antibacterial agents. Research has shown that targeting bacterial CAs can be an effective strategy for combating bacterial infections, especially in the face of rising antibiotic resistance . This compound could potentially be modified to enhance its selectivity and potency against bacterial CAs.

Anti-Epileptic Drugs

Compounds with a tetrahydrothieno[2,3-c]pyridine moiety have been explored for their potential use as anti-epileptic drugs. The modulation of neuronal CAs can influence the excitability of neurons and may provide a novel mechanism of action for treating epilepsy .

Diuretic Therapy

CA inhibitors have also been used as diuretics. By inhibiting renal CAs, these compounds can increase the excretion of bicarbonate, leading to diuresis. This application could be particularly useful in conditions where fluid retention is a problem, such as congestive heart failure .

Ocular Hypertension Treatment

The inhibition of CAs can reduce the production of aqueous humor, thereby decreasing intraocular pressure. This is beneficial in treating ocular hypertension and related disorders, such as glaucoma. The compound’s ability to inhibit CAs could be harnessed for this purpose .

Oncology Research

CA inhibitors are being investigated for their potential use in oncology. Certain isoforms of CAs are overexpressed in tumors and contribute to the acidic microenvironment that facilitates tumor growth and metastasis. Inhibiting these isoforms could be a strategy for cancer therapy .

properties

IUPAC Name |

2-[(3-ethylsulfonylbenzoyl)amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S2.ClH/c1-3-9-23-10-8-15-16(12-23)28-20(17(15)18(21)24)22-19(25)13-6-5-7-14(11-13)29(26,27)4-2;/h5-7,11H,3-4,8-10,12H2,1-2H3,(H2,21,24)(H,22,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLRHUAGHNACHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(Ethylsulfonyl)benzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2,4-dichloro-5-(3,5-dioxo-1,4-thiazinan-4-yl)phenoxy]acetate](/img/structure/B2850043.png)

![2-{Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol](/img/structure/B2850044.png)

![4-Ethyl-6-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2850051.png)

![N-(3,5-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2850057.png)

![4-ethyl-N-[3-(prop-2-enylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-5-carboxamide](/img/structure/B2850060.png)

![8-(Difluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B2850061.png)

![(3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2850064.png)